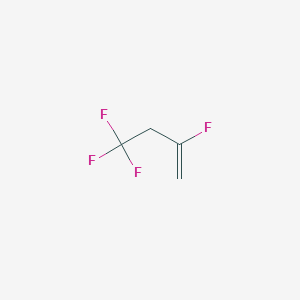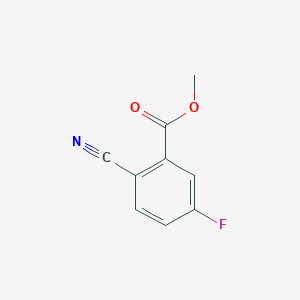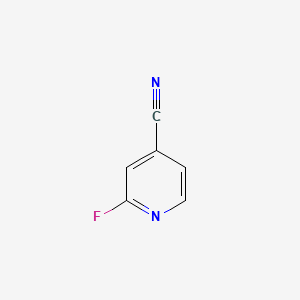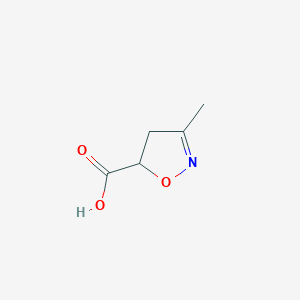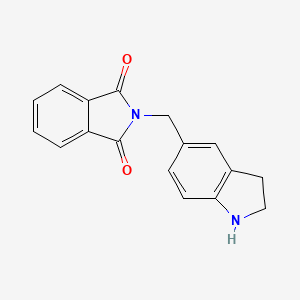
2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as 2,3-dihydro-1H-indole-5-ylmethyl-1H-isoindole-1,3(2H)-dione, is an organic compound that has been studied for its potential applications in various scientific fields. This compound has been found to have a wide range of biochemical and physiological effects, and is being investigated for its potential uses in drug development and research. In
科学的研究の応用
Synthesis and Chemical Transformations
Research into the compound 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione and related structures has primarily focused on their synthesis and chemical transformations. One study outlined the formation of tetrahydroisoindoles through palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines), leading to both dehalogenated and reduced isoindolines. Notably, different substituents on the isoindoline ring affected the reaction's outcome, illustrating the compound's versatility in synthetic chemistry (Hou et al., 2007).
Intermediate for Pharmacologically Active Compounds
Another study highlighted the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from a similar precursor, demonstrating its potential as an intermediate for creating disubstituted methanamines with possible pharmacological applications (Ogurtsov & Rakitin, 2021).
Structural Analysis and Spectroscopy
Further research includes the detailed structural analysis of related compounds using advanced spectroscopic techniques. For example, one study confirmed the structure of a related compound using 1D and 2D NMR spectroscopy, demonstrating the utility of these methods in characterizing complex organic molecules (Dioukhane et al., 2021).
Photophysical Properties and Catalysis
Another area of interest is the investigation of photophysical properties and catalysis. For instance, a study on Rh(III)-catalyzed annulation and spirocyclization of indoles with maleimides uncovered new pathways to highly functionalized compounds, some of which exhibited notable photophysical properties, hinting at potential applications in materials science (Shinde et al., 2021).
Antimicrobial Potential
Additionally, certain derivatives of the core structure have been evaluated for their antimicrobial properties, suggesting a possible avenue for developing new therapeutic agents (Jat et al., 2006).
特性
IUPAC Name |
2-(2,3-dihydro-1H-indol-5-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-13-3-1-2-4-14(13)17(21)19(16)10-11-5-6-15-12(9-11)7-8-18-15/h1-6,9,18H,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEODRFPJKXVHJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

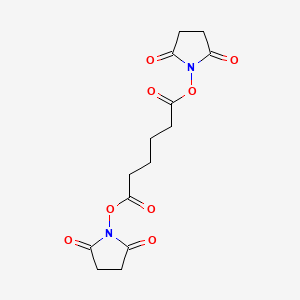
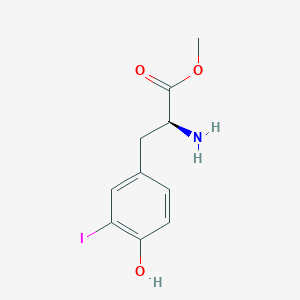
![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)
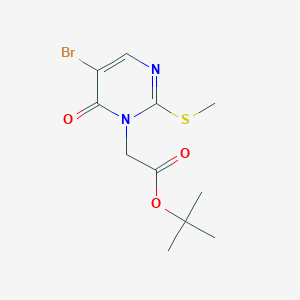
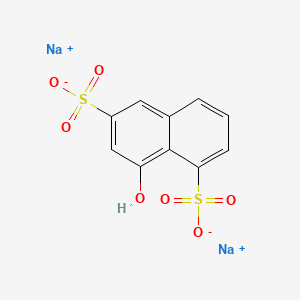
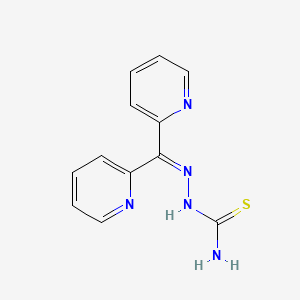
![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)
